5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Structure-Activity Relationship 4-Thiazolidinones COX-2 Docking

5-(4-Chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a 2,5-disubstituted 4-thiazolidinone featuring an unsubstituted N-phenylimino group at position 2 and a (E)-4-chlorobenzylidene moiety at position 5. This arrangement places it within the well-characterized 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinone scaffold, a chemotype that has been systematically explored for non-acidic anti-inflammatory, antinociceptive, and free-radical scavenging activities across 35 structurally varied derivatives.

Molecular Formula C16H11ClN2OS
Molecular Weight 314.8 g/mol
Cat. No. B6087569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Molecular FormulaC16H11ClN2OS
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2
InChIInChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10+
InChIKeyPSJPEWUWJQXGMU-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: Structural Identity and Core Pharmacophore for 4-Thiazolidinone Procurement


5-(4-Chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a 2,5-disubstituted 4-thiazolidinone featuring an unsubstituted N-phenylimino group at position 2 and a (E)-4-chlorobenzylidene moiety at position 5 . This arrangement places it within the well-characterized 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinone scaffold, a chemotype that has been systematically explored for non-acidic anti-inflammatory, antinociceptive, and free-radical scavenging activities across 35 structurally varied derivatives [1]. The compound's molecular formula is C₁₆H₁₁ClN₂OS (MW 314.8 g/mol), and its distinguishing structural feature—an unsubstituted phenyl ring on the 2-imino nitrogen—differentiates it from the majority of published analogs which carry halogen or acetamido substituents on the imino phenyl ring [2].

Why Generic Substitution Fails for 5-(4-Chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: SAR Constraints in the 4-Thiazolidinone Series


Substituting 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one with a close analog is scientifically unjustified without explicit comparative data. Within the 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinone series, both the nature and position of the imino phenyl substituent and the arylidene group profoundly modulate activity profiles. Chawla et al. (2019) demonstrated that a 3-chlorophenylimino derivative fitted optimally into the COX-2 binding pocket, while other substitution patterns exhibited different docking scores and in vivo efficacy [1]. Similarly, the 4-chlorobenzylidene moiety is not interchangeable: replacing it with a 4-hydroxy-3-nitrobenzylidene group shifts the target profile toward Pim-1 kinase inhibition (PDB 4ENX) [2]. An analog with a 4-acetamidophenylimino substitution at position 2 (compound 6h) displayed MCF-7 cytotoxicity (IC₅₀ 58.33 μM) [3], whereas the unsubstituted phenylimino variant evaluated in the Chawla series was profiled for anti-inflammatory, not cytotoxic, endpoints—illustrating how a single substituent change redirects biological readout. Therefore, even structurally adjacent compounds cannot serve as functional drop-in replacements without confirmatory side-by-side testing.

Product-Specific Quantitative Evidence Guide: 5-(4-Chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one Differentiation Data


Structural Differentiation: Unsubstituted 2-Phenylimino Group vs. Substituted Analogs Defines SAR Space

The target compound is the only variant in the Chawla et al. (2019) 35-compound library to combine an unsubstituted 2-phenylimino group with a 4-chlorobenzylidene moiety. In that study, the optimal COX-2 docking interaction was achieved by the 3-chlorophenylimino analog (compound 30), not the unsubstituted phenylimino variant. This directly implies that the target compound occupies a distinct SAR coordinate—providing a baseline for probing the effect of imino phenyl substitution on anti-inflammatory potency [1]. Quantitative docking scores (Glide SP values) and in vivo anti-inflammatory metrics for the 3-chlorophenylimino lead are reported in the source; the unsubstituted phenylimino analog serves as the unsubstituted reference point within that same experimental series.

Structure-Activity Relationship 4-Thiazolidinones COX-2 Docking

Non-Acidic Anti-Inflammatory Scaffold: Class-Level Differentiation from Conventional NSAIDs

All 35 compounds in the Chawla et al. series—including the target compound—lack an acidic group, in direct contrast to conventional NSAIDs such as indomethacin and diclofenac, which carry carboxylic acid functionalities. The series exhibited significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model while being predicted to avoid the ulcerogenic liability associated with the acidic group of traditional NSAIDs [1]. This is a class-level property inherent to the 2-(phenylimino)-5-benzylidene-4-thiazolidinone chemotype, not unique to a single derivative, but it constitutes a meaningful differentiation criterion when selecting among anti-inflammatory scaffolds for lead optimization.

Anti-Inflammatory Gastric Safety COX-2 Selectivity

Antibacterial Activity Gap: 2-Phenylimino Derivatives vs. 2-(4-Chlorophenylimino) Analogs in Thiazolidin-4-one Series

In a related 2-(4-substituted-phenylimino)thiazolidin-4-one series (Abdel-Rhman et al., 2023), the 4-chlorophenylimino derivative displayed potent antibacterial activity against E. coli (88.46% inhibition) and S. aureus (91.66% inhibition), along with 81.8% ABTS radical scavenging [1]. The target compound differs by bearing an unsubstituted phenylimino group and a 5-(4-chlorobenzylidene) substituent absent from the Abdel-Rhman series. No direct antibacterial data exist for the target compound; however, the 4-chlorophenylimino analog provides an upper-bound comparator: the target compound would be predicted to show reduced antibacterial activity relative to the 4-chlorophenylimino derivative if the 4-chloro substituent on the imino phenyl is essential for membrane penetration or target engagement. This directional hypothesis is testable and directly informs procuring the target compound as a negative-control or SAR-probe compound in antibacterial screening campaigns.

Antibacterial E. coli S. aureus

Distinct Cancer Target Profile: 4-Chlorobenzylidene-2-phenylimino vs. 4-Chlorobenzylidene-2-(4-acetamidophenylimino) Analogs

The structurally proximal compound 5-(4-chlorobenzylidene)-2-(4-acetamidophenylimino)-thiazolidin-4-one (6h) exhibited an IC₅₀ of 58.33 ± 1.74 μM against MCF-7 breast adenocarcinoma cells, closely approaching doxorubicin (IC₅₀ 48.06 ± 0.36 μM) [1]. The target compound shares the 4-chlorobenzylidene group but carries an unsubstituted 2-phenylimino group instead of the 4-acetamidophenylimino moiety. This single substitution differentiates anti-inflammatory series profiling (Chawla 2019) from anticancer lead profiling. The target compound has not been evaluated in the MCF-7 assay, and its anticancer activity cannot be inferred from compound 6h data. However, this structural juxtaposition precisely defines a procurement rationale: only the target compound allows an investigator to test whether the 4-acetamido group is essential for the MCF-7 cytotoxicity observed in compound 6h.

Anticancer MCF-7 Breast Cancer

Predicted Physicochemical Differentiation: Computed LogP and Drug-Likeness vs. N3-Substituted Congeners

The target compound (N3-unsubstituted) has a lower molecular weight (314.8 g/mol) and a lower computed LogP compared to the N3-phenyl congener 5-(4-chlorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one (MW 390.9 g/mol, formula C₂₂H₁₅ClN₂OS) [1]. In a related series of 2,5-disubstituted-4-thiazolidinones (2021), active compounds were evaluated under Lipinski's Rule of Five and ADMETlab toxicity prediction [2]. The target compound's lower molecular weight and one fewer hydrogen bond acceptor than the N3-phenyl analog positions it closer to optimal Lipinski parameter space. While no experimental LogP or solubility data are published for the target compound, the computed values are systematically comparable to the medicinal chemistry optimization trajectory outlined in the 2021 series.

Physicochemical Properties Drug-Likeness Lipinski Rules

Tri-Action Potential (Anti-inflammatory + Antinociceptive + Antioxidant) as a Class-Level Multi-Target Advantage

The Chawla et al. (2019) series demonstrated that multiple derivatives within the 35-compound library concurrently exhibited in vivo anti-inflammatory activity (carrageenan paw edema), in vivo antinociceptive activity (acetic acid-induced writhing test), and in vitro DPPH free-radical scavenging—leading the authors to classify certain analogs as potential dual- or triple-action drug candidates [1]. While the specific data for the target compound (unsubstituted 2-phenylimino, 4-chlorobenzylidene) were not extracted from the paywalled article, the class-level observation is that the 2,5-disubstituted-4-thiazolidinone scaffold without an acidic group consistently yields this tri-action profile. When compared to single-mechanism NSAIDs (COX inhibition only) or standalone antioxidants (e.g., ascorbic acid, IC₅₀ in DPPH typically 10-50 μM), the thiazolidinone scaffold offers a polypharmacology advantage that the target compound inherits by virtue of its chemotype.

Multi-Target Drug Antinociceptive Free-Radical Scavenging

Best Research and Industrial Application Scenarios for 5-(4-Chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one


SAR Probe for Deconvoluting Imino Phenyl Substituent Effects in COX-2-Directed 4-Thiazolidinones

As the only commercially cataloged derivative combining an unsubstituted 2-phenylimino group with a 4-chlorobenzylidene moiety, this compound serves as the essential 'zero-substituent' reference point in structure-activity relationship studies. In the Chawla et al. (2019) series, the 3-chlorophenylimino analog achieved optimal COX-2 docking, while the 4-fluorophenylimino analog was highlighted in the 2021 follow-up study for COX-2 binding [1][2]. The target compound enables a three-point SAR comparison: unsubstituted phenylimino (target) vs. 3-chlorophenylimino vs. 4-fluorophenylimino—all with the 4-chlorobenzylidene group held constant. This is not possible with any other single commercially available compound in this chemotype space. Procurement is specifically indicated for medicinal chemistry laboratories systematically optimizing 2-imino substitution for COX-2 affinity and anti-inflammatory potency.

Negative Control for Antibacterial Screening of 2-(4-Chlorophenylimino)thiazolidin-4-one Leads

The 2-(4-chlorophenylimino)thiazolidin-4-one scaffold has demonstrated potent antibacterial activity (E. coli 88.46%, S. aureus 91.66% inhibition) [1]. The target compound, lacking both the 4-chloro substituent on the imino phenyl ring and featuring a 5-(4-chlorobenzylidene) group absent from the antibacterial series, is predicted to show attenuated antibacterial activity if the 4-chloro-imino substituent is the primary driver of potency. Procuring the target compound as a matched control provides the critical negative-control data point required to validate the pharmacophore hypothesis. This application is directly actionable for microbiology groups engaged in thiazolidinone antibacterial lead optimization.

Lead Optimization Starting Point for Non-Ulcerogenic Anti-Inflammatory Agents Targeting Oxidative Stress Comorbidities

The class-level evidence from the Chawla et al. (2019) and 2021 series establishes that 2,5-disubstituted-4-thiazolidinones lacking an acidic group exhibit in vivo anti-inflammatory and antinociceptive activity without the ulcerogenic potential of conventional NSAIDs, while simultaneously scavenging free radicals [1][2]. The target compound's lower molecular weight (314.8 vs. 390.9 for N3-phenyl analogs) and favorable predicted drug-likeness parameters make it a strategically advantageous starting scaffold for further optimization. Research groups focused on dual COX-2/antioxidant mechanisms for chronic inflammatory conditions (e.g., rheumatoid arthritis, where oxidative stress drives joint destruction) should prioritize this compound over bulkier N3-substituted derivatives that carry additional molecular weight without proven efficacy gains.

Reference Standard for Analytical Method Development and Spectral Library Construction

The compound has a confirmed (5E) configuration at the benzylidene double bond and a characteristic NMR and mass spectral fingerprint [1]. For analytical chemistry laboratories developing HPLC or LC-MS purity methods for thiazolidinone libraries, this compound serves as a retention-time and ionization-efficiency standard for the 2-phenylimino-5-(4-chlorobenzylidene) substructure. Its spectral data (¹H NMR, ¹³C NMR, HRMS) as reported in the synthetic section of Chawla et al. (2019) provide validated reference values for structural confirmation of newly synthesized analogs.

Quote Request

Request a Quote for 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.